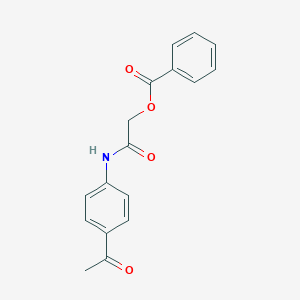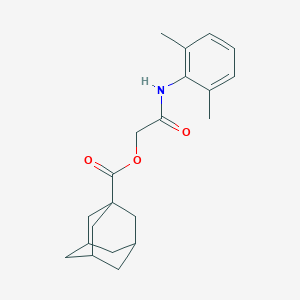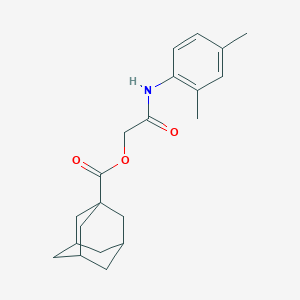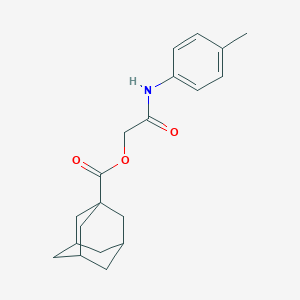![molecular formula C22H17N3O5S B305748 N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305748.png)
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIX-01294 is a histone methyltransferase inhibitor that has been shown to have promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a histone methyltransferase inhibitor that targets G9a, a histone methyltransferase that is involved in the regulation of gene expression. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which is associated with gene silencing. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide inhibits the activity of G9a, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the replication of herpes simplex virus by targeting the viral gene UL29.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide inhibits the activity of G9a, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the replication of herpes simplex virus by targeting the viral gene UL29.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of G9a, making it a useful tool for studying the role of G9a in gene regulation. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have promising results in the treatment of various diseases, making it a potential therapeutic agent. However, there are also limitations to using N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. One direction is to further investigate its potential therapeutic applications. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has shown promising results in the treatment of cancer, neurodegenerative disorders, and viral infections, and further studies are needed to determine its efficacy in these diseases. Another direction is to investigate the long-term effects of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. As a relatively new compound, its long-term effects are not yet fully understood. Additionally, future studies could investigate the off-target effects of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide and develop more selective inhibitors of G9a. Finally, studies could investigate the potential use of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide as a tool for studying the role of G9a in gene regulation and epigenetics.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves the condensation of 2,4-thiazolidinedione and 2-amino-5-methylbenzoic acid, followed by the reaction of the resulting compound with 2-(1,3-benzodioxol-5-yl)acetic acid. The final product is obtained by the reaction of the intermediate compound with thionyl chloride and N,N-dimethylformamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the activity of G9a, a histone methyltransferase that is involved in the regulation of gene expression. This inhibition leads to the reactivation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the replication of herpes simplex virus and may be useful in the treatment of viral infections.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
|---|---|
Molekularformel |
C22H17N3O5S |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H17N3O5S/c1-12-15(14-4-2-3-5-16(14)23-12)9-19-21(27)25(22(28)31-19)10-20(26)24-13-6-7-17-18(8-13)30-11-29-17/h2-9,23H,10-11H2,1H3,(H,24,26)/b19-9+ |
InChI-Schlüssel |
KAKZAUGGJNTEAE-DJKKODMXSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)




![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)
![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)


![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)

